Superior Glucose-Lowering Efficacy of DJ-V-159 Versus Other Tri-Phenyl GPRC6A Agonists in Wild-Type Mice
Among the tri-phenyl GPRC6A agonists evaluated, DJ-V-159 demonstrated the greatest potency in lowering serum glucose in wild-type mice. This finding positions DJ-V-159 as the lead compound within its chemical series for in vivo metabolic studies [1].
| Evidence Dimension | In vivo blood glucose reduction |
|---|---|
| Target Compound Data | 10 mg/kg (i.p.) reduced blood glucose by 43.6% at 60 min and 41.9% at 90 min |
| Comparator Or Baseline | Other tri-phenyl GPRC6A agonists from the same screening/optimization series (structurally related compounds A03-derived series) |
| Quantified Difference | Greatest potency among all tri-phenyl compounds tested (specific comparator data not reported; class-internal ranking established) |
| Conditions | Wild-type C57BL/6 mice, intraperitoneal injection, blood glucose measured at 60 and 90 minutes post-administration |
Why This Matters
For researchers requiring a GPRC6A agonist with validated in vivo glucose-lowering activity, DJ-V-159 is the most potent option within this chemical series, reducing the risk of selecting a suboptimal analog for metabolic studies.
- [1] Pi M, Kapoor K, Ye R, Hwang DJ, Miller DD, Smith JC, Baudry J, Quarles LD. Computationally identified novel agonists for GPRC6A. PLoS One. 2018;13(4):e0195980. View Source
